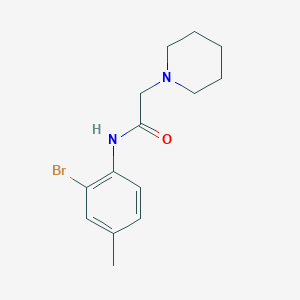
N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide, also known as Brorphine, is a synthetic opioid that has recently gained attention in the scientific research community. This compound is structurally similar to fentanyl and has been found to have potent analgesic effects.
Mecanismo De Acción
N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide works by binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to the activation of the receptor, which results in the inhibition of pain signals. N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide also activates the reward pathway in the brain, which can lead to feelings of euphoria and addiction.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide has been found to have potent analgesic effects, with a higher potency than morphine and fentanyl. It has also been found to have a lower potential for abuse than other synthetic opioids. However, like other opioids, N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide can cause respiratory depression, sedation, and addiction. It can also cause gastrointestinal and cardiovascular side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide in lab experiments include its high potency and potential for pain management. However, the limitations of using N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide include its potential for addiction and side effects. Researchers must take precautions to ensure the safety of lab personnel and animals when working with N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide.
Direcciones Futuras
Future research on N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide should focus on its potential use in pain management and opioid addiction treatment. Researchers should also investigate the potential for developing safer synthetic opioids with lower potential for abuse and side effects. Additionally, more research is needed to fully understand the mechanism of action of N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide and its effects on the brain and body.
Métodos De Síntesis
The synthesis of N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide involves the reaction of 2-bromo-4-methylphenylacetic acid with piperidine in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide. This synthesis method has been optimized to produce high yields of N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide with high purity.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide has been used in scientific research to study its analgesic effects. It has been found to have a higher potency than morphine and fentanyl, making it a promising candidate for pain management. N-(2-bromo-4-methylphenyl)-2-(1-piperidinyl)acetamide has also been studied for its potential use in treating opioid addiction, as it has been found to have a lower potential for abuse than other synthetic opioids.
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-11-5-6-13(12(15)9-11)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQPKDHQYMSHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-2-(piperidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)

![3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5767802.png)
![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)
![2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5767816.png)

![4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5767847.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5767850.png)


![1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767876.png)